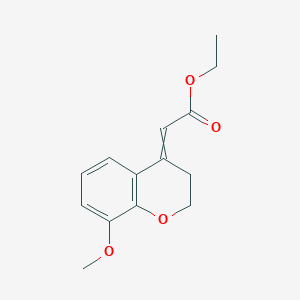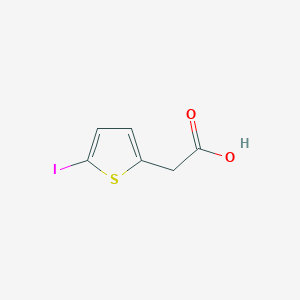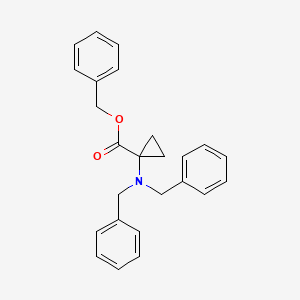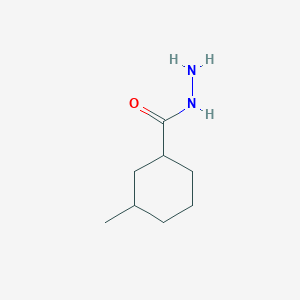![molecular formula C20H22N4 B13871554 N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexene ring, dimethyl groups, a phenyl group, and a pyrrolopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core.
Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced through a series of reactions, such as Diels-Alder reactions or Michael additions, followed by reduction or oxidation steps.
Attachment of Dimethyl and Phenyl Groups: The dimethyl and phenyl groups are introduced through alkylation or arylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or cyclohexene rings using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens or nucleophiles such as amines, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: An organic compound with a cyclohexene ring and a ketone group, used as an intermediate in organic synthesis.
4,4-Dimethyl-2-cyclohexen-1-one: A compound with a similar cyclohexene structure, used in various chemical reactions.
Imidazole Derivatives: Compounds with a similar heterocyclic structure, known for their biological activities.
Uniqueness
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H22N4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-13-14(2)21-19-17(13)20(22-16-11-7-4-8-12-16)24-18(23-19)15-9-5-3-6-10-15/h3-7,9-10,16H,8,11-12H2,1-2H3,(H2,21,22,23,24) |
Clave InChI |
SDLLPSMFNIXACN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NC4CCC=CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)


![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)







